

TAK-901 time-dependent tight-binding Aurora B inhibition

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Compound Focus: Tak-901

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Mechanism of Action and Kinetic Profile

TAK-901 is a multitargeted Aurora kinase inhibitor derived from a novel azacarboline chemotype. Its key characteristic is a **time-dependent, tight-binding inhibition of Aurora B**, and to a lesser extent, Aurora A [1] [2].

The table below summarizes its primary biochemical characteristics:

Parameter	Description / Value
Primary Target	Aurora B kinase [1] [3]
Inhibition Type	Time-dependent, tight-binding [1] [2]
Reported IC ₅₀ (Biochemical)	Aurora B: 15 nM; Aurora A: 21 nM [2]
Dissociation Half-life	~920 minutes from Aurora B-INCENP complex [1] [2]
Affinity Constant (K _i)	0.02 nM for Aurora B-INCENP [2]

This tight-binding mechanism means that **TAK-901** dissociates very slowly from its target, leading to a prolonged inhibitory effect. This is a key differentiator from simple, rapidly reversible inhibitors [1].

Cellular and Preclinical Effects

Consistent with Aurora B inhibition, **TAK-901** produces specific and predictable cellular phenotypes, which serve as key biomarkers for its activity [1] [4] [5].

- **Cellular Biomarkers:** Suppression of histone H3 phosphorylation (a direct substrate of Aurora B) and induction of polyploidy (cells with multiple sets of chromosomes) due to failure of cytokinesis [1] [4] [5].
- **Anti-proliferative Activity:** It inhibited cell proliferation in a panel of human cancer cell lines, with effective concentrations ranging from 40 to 500 nM [1].
- **In Vivo Efficacy:** **TAK-901** exhibited potent anti-tumor activity in rodent xenograft models of various solid tumors and leukemias, including causing complete regression in an ovarian cancer model [1].

Selectivity Profile

While **TAK-901** is described as "multitargeted," its cellular activity is largely driven by Aurora B inhibition [3].

Context	Selectivity Observation
Biochemical Assays	Inhibits multiple kinases (e.g., FLT3, FGFR2, Src family kinases) with IC ₅₀ values similar to Aurora A/B [1] [2].
Cellular Assays	Potently inhibits only a few kinases besides Aurora B, primarily FLT3 and FGFR2, as measured by suppression of their autophosphorylation [1]. The IC ₅₀ for cellular Src and Bcr-Abl was about 20-fold weaker than for Aurora B [2].

Comparison with Other Aurora Kinase Inhibitors

The table below places **TAK-901** in context with other Aurora kinase inhibitors discussed in the literature. Note that direct, head-to-head comparative data from the same study is limited.

Inhibitor	Reported Primary Target	Key Characteristics & Clinical Status
TAK-901	Aurora A/B (Multitargeted)	Time-dependent, tight-binding Aurora B inhibitor; has entered Phase I clinical trials [1] [2].
AZD1152 (Barasertib)	Aurora B (Selective)	A highly selective Aurora B inhibitor; prodrug converted to active barasertib-hQPA; extensively studied in clinical trials, especially for AML [6] [7].
Alisertib (MLN8237)	Aurora A (Selective)	A selective Aurora A inhibitor; has undergone broad clinical evaluation [6] [7].
VX-680 (Tozasertib)	Pan-Aurora (A, B, C)	One of the first clinically tested Aurora inhibitors; potently inhibits all three Aurora kinases [6].

A systematic profiling of inhibitors noted that **AZD1152-HQPA** is considered an excellent tool for selective Aurora B inhibition, while selective inhibition of Aurora A in cells remains more challenging [6].

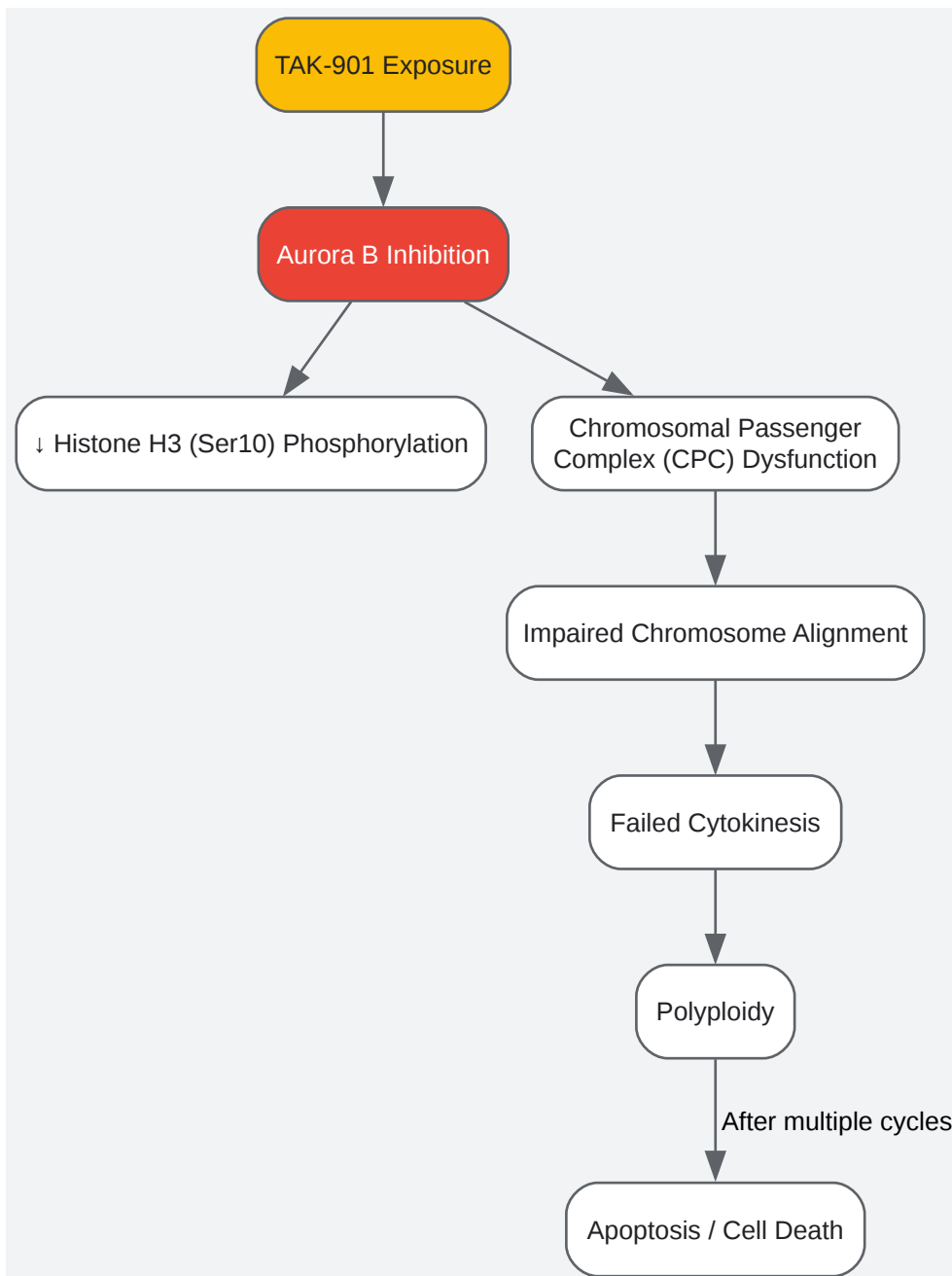
Experimental Evidence Overview

The search results provide details on some key experimental approaches used to characterize **TAK-901**:

- **Biochemical Kinase Assays:** Inhibition of full-length human Aurora A (with/without TPX2 activator) and Aurora B (complexed with an INCENP activator fragment) was quantified. A sensitive assay monitoring ADP production was used for high-throughput dose-response curves [6] [2].
- **Cellular Phenotype Assays:** Key readouts included:
 - **Immunofluorescence/Western Blot:** Measuring phosphorylation levels of histone H3 at Ser10 (pHH3) to directly assess Aurora B inhibition [6] [5].
 - **Flow Cytometry:** Analyzing DNA content to identify and quantify the population of polyploid cells following drug treatment [1] [4].

TAK-901 Mechanism of Action Pathway

The following diagram illustrates the cellular mechanism of **TAK-901** and the phenotypic consequences of Aurora B inhibition, based on the described research:



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Research Status and Potential

TAK-901 advanced into Phase I clinical trials for a diverse range of cancers, including advanced solid tumors, lymphomas, and leukemias [1] [2]. While its clinical development appears to have halted after Phase I, it remains a valuable tool compound in research.

Recent studies (as of 2022) have continued to use **TAK-901** preclinically to investigate the therapeutic potential of Aurora kinase inhibition in areas like **glioblastoma**, where it was shown to suppress tumor growth by inhibiting lipid metabolism via the SREBP1 pathway [5].

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